molecular formula C24H19N3O2S B5102459 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine CAS No. 330551-85-4

3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B5102459
CAS No.: 330551-85-4
M. Wt: 413.5 g/mol
InChI Key: YILLSXMVCAWSFV-UHFFFAOYSA-N
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Description

3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine is a complex organic compound featuring a triazine ring substituted with a diphenyl group and a thioether linkage to a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation and subsequent cyclization reactions . The triazine ring is then introduced via a nucleophilic substitution reaction, where the thioether linkage is formed by reacting the dihydrobenzo dioxin derivative with a suitable thiol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or acylated derivatives.

Scientific Research Applications

3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine is unique due to its combination of a triazine ring with a dihydrobenzo dioxin moiety and a thioether linkage. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-3-9-17(10-4-1)22-23(18-11-5-2-6-12-18)26-27-24(25-22)30-16-19-15-28-20-13-7-8-14-21(20)29-19/h1-14,19H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILLSXMVCAWSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330551-85-4
Record name 3-((2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)THIO)-5,6-DIPHENYL-1,2,4-TRIAZINE
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